N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide, also known as BPP-4, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP-4 is a small molecule that belongs to the class of pyrimidine derivatives and has a molecular weight of 456.60 g/mol. This compound has shown promising results in various studies, and its synthesis and mechanism of action have been extensively studied.
Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated the synthesis and evaluation of new hybrid compounds derived from propanamides and butanamides, showing promising anticonvulsant activities. These compounds, including variations of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide, have been identified for their broad spectrum of activity across preclinical seizure models. They exhibit a high protective index, indicating a better safety profile than clinically relevant antiepileptic drugs (AEDs) like ethosuximide, lacosamide, or valproic acid (Kamiński et al., 2015).
Anticancer and Anti-5-Lipoxygenase Activity
Novel pyrazolopyrimidines derivatives, structurally related to this compound, have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds displayed potential as anticancer and anti-5-lipoxygenase agents, highlighting a new area of application for pyrimidine derivatives in therapeutic interventions against cancer and inflammation (Rahmouni et al., 2016).
Herbicidal Activity
The synthesis and herbicidal activity of compounds containing pyrimidine and 1,3,4-thiadiazole rings, akin to the core structure of this compound, have been investigated. Some of these compounds displayed moderate to good selective herbicidal activity, suggesting their utility in agricultural applications to control specific weed species without affecting crop plants (Liu & Shi, 2014).
Antifungal Effects
Studies on derivatives containing the pyrimidin-2-amine moiety have shown significant antifungal effects against important types of fungi, including Aspergillus terreus and Aspergillus niger. These findings suggest the potential use of such compounds in developing new antifungal agents for agricultural or medicinal applications (Jafar et al., 2017).
Phosphodiesterase Inhibition for Cognitive Impairment
Research into 3-aminopyrazolo[3,4-d]pyrimidinones, which share structural similarities with this compound, has led to the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1). These inhibitors have shown promise for the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases, demonstrating the compound's potential in CNS therapeutic applications (Li et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting they may affect pathways related to this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , indicating potential anti-tubercular effects.
Biochemical Analysis
Biochemical Properties
These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .
Cellular Effects
Preliminary studies suggest that it may have potential anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Molecular Mechanism
It is suggested that it may interact with the Mitogen-activated protein kinase 14 .
properties
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-32-22-10-7-20(8-11-22)9-12-25(31)28-23-17-24(27-19-26-23)30-15-13-29(14-16-30)18-21-5-3-2-4-6-21/h2-8,10-11,17,19H,9,12-16,18H2,1H3,(H,26,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYQBJAOCNBBMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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